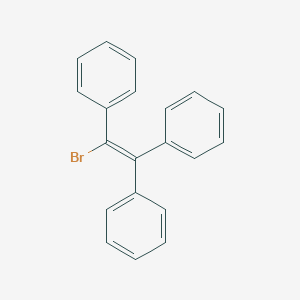![molecular formula C22H23BrN2S2 B167522 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide CAS No. 1745-32-0](/img/structure/B167522.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "EBB" and is a member of the benzothiazolium family of compounds. In
Wissenschaftliche Forschungsanwendungen
EBB has been extensively studied for its potential applications in scientific research. One of the most promising applications of EBB is as a fluorescent probe for the detection of protein-protein interactions. EBB has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro.
Wirkmechanismus
The mechanism of action of EBB is not well understood. However, it is believed that EBB binds to certain proteins and induces a conformational change that results in the emission of a fluorescent signal. This property has made EBB a useful tool for studying protein-protein interactions.
Biochemische Und Physiologische Effekte
EBB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This property has made EBB a useful tool for studying protein-protein interactions in live cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EBB is its ability to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro and in live cells. However, EBB has some limitations. It is not suitable for use in vivo due to its low bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for research on EBB. One area of research could focus on improving the bioavailability and pharmacokinetics of EBB to make it suitable for use in vivo. Another area of research could focus on developing new fluorescent probes based on the structure of EBB that have improved properties for studying protein-protein interactions. Additionally, research could focus on using EBB as a tool for studying other biological processes beyond protein-protein interactions.
Synthesemethoden
The synthesis of EBB involves the reaction of 2-(2-oxo-2-phenylethylidene)malononitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-ethyl-2-bromopropene to yield EBB. This method of synthesis has been well established and has been used to produce large quantities of EBB for scientific research purposes.
Eigenschaften
CAS-Nummer |
1745-32-0 |
|---|---|
Produktname |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide |
Molekularformel |
C22H23BrN2S2 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C22H23N2S2.BrH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MUBAIQNAOOUIDW-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Br-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
Andere CAS-Nummern |
1745-32-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
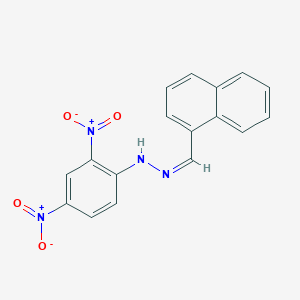

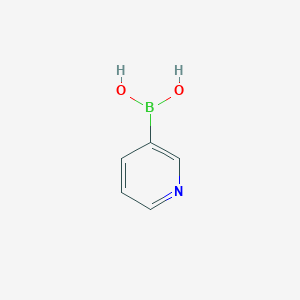

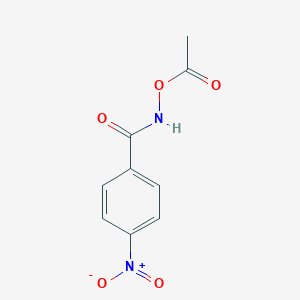

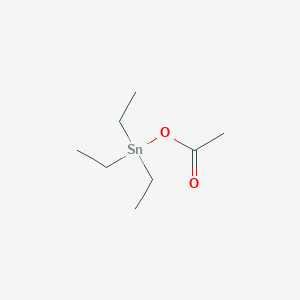

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)

